
5-Chloro-3-(methoxymethyl)picolinic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Chloro-3-(methoxymethyl)picolinic acid is a chemical compound with the CAS Number: 1386986-57-7 . It has a molecular weight of 201.61 and its linear formula is C8H8ClNO3 .
Synthesis Analysis
The synthesis of this compound involves a multi-step reaction . The first step involves sodium hydride in N,N-dimethyl-formamide at 0 °C for 0.25 hours . The second step involves zinc and dichloro (1,1’-bis (diphenylphosphanyl)ferrocene)palladium (II) in CH2Cl2 / N,N-dimethyl-formamide at 150 °C in an inert atmosphere . The final step involves sodium hydroxide in water at 100 °C .Molecular Structure Analysis
The molecular structure of this compound is represented by the linear formula C8H8ClNO3 .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of this compound have been described in the Synthesis Analysis section above .Physical and Chemical Properties Analysis
This compound is stored at room temperature .Scientific Research Applications
Chemosensor for Metal Ions
5-Chloro-8-methoxyquinoline appended diaza-18-crown-6 has been characterized as a selective chemosensor for Cd^2+ ions over other tested metal ions, showing a large increase in fluorescence. This compound may be useful for measuring Cd^2+ concentrations in waste effluent streams and in food products (Prodi, Montalti, Zaccheroni, Bradshaw, Izatt, & Savage, 2001).
Antimicrobial Activities and DNA Interactions
Pyridine-2-carboxylic acid (picolinic acid) and its derivatives have been studied for their antimicrobial activities against Gram-positive and Gram-negative bacteria and for their antifungal activities against yeast strains. The DNA interactions of these compounds were analyzed, showing the potential for higher interaction of certain derivatives with DNA (Tamer, Tamer, İdil, Avcı, Vural, & Atalay, 2018).
Coordination Chemistry and Ligand Preorganization
Hexadentate N5O ligands based on picolinic acid-appended bispidines have been synthesized, highlighting their preorganization for octahedral coordination geometries, especially suitable for tetragonal symmetries. These findings are important for understanding Jahn-Teller labile ground states in coordination chemistry (Comba, Grimm, Orvig, Rück, & Wadepohl, 2016).
Fenton Reaction Enhancement by Picolinic Acid
Picolinic acid has been employed to enhance the Fenton reaction, addressing issues like the narrow acidic pH range and slow reduction of Fe(III). This approach accelerates the degradation of pollutants at a higher pH and introduces a selective Fe-based oxidant, benefiting wastewater treatment (Yang, Shan, Pan, & Pignatello, 2021).
Electrochemical Dechlorination
An aqueous phase electrocatalytic hydrogenation (ECH) system based on Pd catalyst has been developed to dechlorinate chloropicolinic acid mixtures into picolinic acid, demonstrating high efficiency and potential for environmental remediation (Hong-xing, Xu, Ding, Liu, & Ma, 2016).
Mechanism of Action
Target of Action
The primary targets of “5-Chloro-3-(methoxymethyl)picolinic acid” are zinc finger proteins (ZFPs) . These proteins play a crucial role in various cellular functions, including viral replication and packaging, as well as normal cell homeostatic functions .
Mode of Action
“this compound” interacts with its targets, the zinc finger proteins, by binding to them. This binding changes their structures and disrupts zinc binding, thereby inhibiting their function . This interaction results in the inhibition of viral replication and packaging, among other effects .
Biochemical Pathways
The compound affects the biochemical pathways related to zinc transport . It acts as an anti-infective and immunomodulator through its role in zinc transport . The full catabolic pathway of “this compound” and its physiological and genetic foundation remain unknown .
Result of Action
The molecular and cellular effects of “this compound” action include the inhibition of viral replication and packaging, as well as the disruption of normal cell homeostatic functions . It has been shown to be an anti-viral in vitro and in vivo .
Action Environment
The action, efficacy, and stability of “this compound” can be influenced by various environmental factors. For instance, the degradation kinetics experiments of similar compounds have been conducted in specific conditions . .
Safety and Hazards
Future Directions
While specific future directions for 5-Chloro-3-(methoxymethyl)picolinic acid are not mentioned in the search results, picolinic acid, a related compound, has been implicated in a variety of neuroprotective, immunological, and anti-proliferative effects . It is also suggested to assist in the absorption of zinc (II) ions and other divalent or trivalent ions through the small intestine . This suggests potential future directions for research into this compound and related compounds.
Properties
IUPAC Name |
5-chloro-3-(methoxymethyl)pyridine-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8ClNO3/c1-13-4-5-2-6(9)3-10-7(5)8(11)12/h2-3H,4H2,1H3,(H,11,12) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HFWOJXWCRPOANO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1=C(N=CC(=C1)Cl)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.61 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
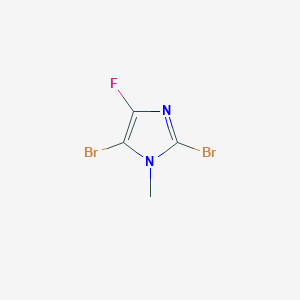
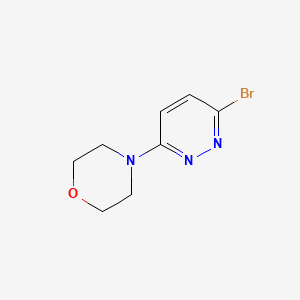

![2-{(3aR)-3a-methyl-5-oxo-1-[3-(trifluoromethyl)benzoyl]octahydropyrrolo[2,3-b]pyrrol-2-yl}phenyl 3-(trifluoromethyl)benzenecarboxylate](/img/structure/B2965997.png)
![4-[bis(2-methoxyethyl)sulfamoyl]-N-(3-cyano-5-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)benzamide](/img/structure/B2965998.png)
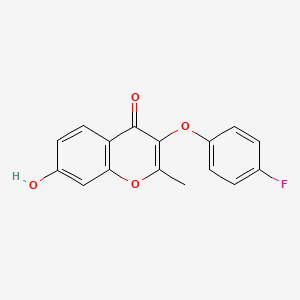
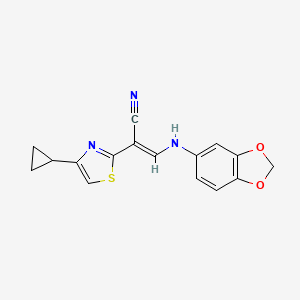
![4-methoxy-3-methyl-N-(8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzenesulfonamide](/img/structure/B2966002.png)
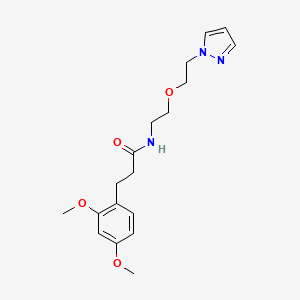

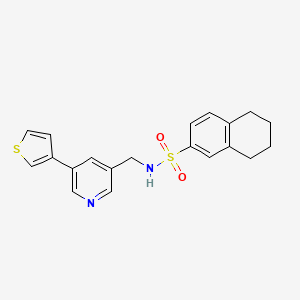
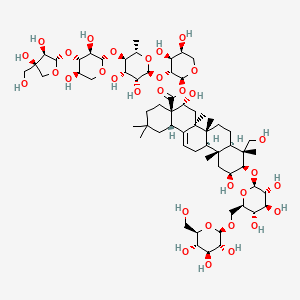
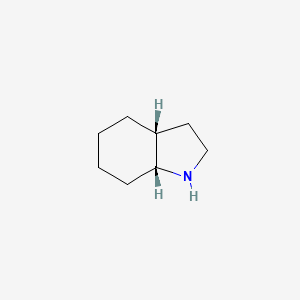
![3-Amino-3-benzo[1,3]dioxol-5-yl-propionic acid](/img/structure/B2966009.png)
